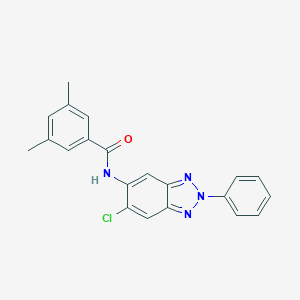![molecular formula C18H19N3O3S2 B244846 2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244846.png)
2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound with potential therapeutic applications. It is a member of the cyclopentathiophene family of compounds and has been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of 2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, the compound has been shown to inhibit the activity of topoisomerase II and COX-2, which are important enzymes in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a number of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. However, one limitation is the compound's low solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One direction is to further investigate its potential as an anticancer agent, with a focus on its mechanism of action and potential for combination therapy with other agents. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as arthritis. Additionally, further research could be conducted to optimize the synthesis method and improve the compound's solubility for use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves several steps. The starting material is 2-methoxy-3-methylbenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. The thiosemicarbazone is then cyclized to form the cyclopentathiophene ring system, which is subsequently acylated to form the final product.
Applications De Recherche Scientifique
2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been the subject of numerous scientific studies. One area of research has focused on its potential as an anticancer agent. Studies have shown that the compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. Other studies have investigated the compound's potential as an anti-inflammatory agent, with promising results.
Propriétés
Formule moléculaire |
C18H19N3O3S2 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
2-[(2-methoxy-3-methylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H19N3O3S2/c1-9-5-3-7-11(14(9)24-2)16(23)20-18(25)21-17-13(15(19)22)10-6-4-8-12(10)26-17/h3,5,7H,4,6,8H2,1-2H3,(H2,19,22)(H2,20,21,23,25) |
Clé InChI |
VLFYUFOHKWIYLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=C(C3=C(S2)CCC3)C(=O)N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCC3)C(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)

![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)

![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244774.png)
![2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B244776.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B244781.png)


![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B244786.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244787.png)